molecular formula C21H23NO4 B7959698 Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate

Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate

Cat. No.: B7959698
M. Wt: 353.4 g/mol
InChI Key: SZAKKACTLLKKJA-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 3-methoxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 4-(piperidin-1-yl)carbonyl chloride in the presence of a Lewis acid such as aluminum chloride to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Methyl 3-hydroxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate.

    Reduction: Methyl 3-methoxy-5-{4-[(piperidin-1-yl)methanol]phenyl}benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of organic reactions, making it a valuable building block in synthetic organic chemistry.

Biology

In biological research, Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate is studied for its potential as a pharmacophore. Its structure is similar to various bioactive molecules, making it a candidate for drug development and medicinal chemistry studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering possibilities for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The ester and methoxy groups may also play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Lacks the piperidine moiety, making it less versatile in biological applications.

    Methyl 5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate:

    Methyl 3-hydroxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate: An oxidized form with different chemical properties.

Uniqueness

Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate is unique due to the presence of both the methoxy and piperidine moieties. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 3-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-19-13-17(12-18(14-19)21(24)26-2)15-6-8-16(9-7-15)20(23)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAKKACTLLKKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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